Researchers relying on liquid pyridine derivatives face handling errors and cross-contamination in automated solid-dispensing workflows. Mepiroxol (CAS 6968-72-5) is a crystalline solid (mp 87-89 °C) that enables precise gravimetric weighing and robotic powder dispensing. It serves as:
Mepiroxol (CAS 6968-72-5), also known as 3-pyridinemethanol N-oxide, is a functionalized pyridine derivative characterized by an N-oxide moiety and a 3-hydroxymethyl group. Unlike its non-oxidized precursor, Mepiroxol is a crystalline solid at room temperature, offering distinct advantages in material handling, precise gravimetric weighing, and storage stability . In industrial and research procurement, this compound is primarily sourced as a regioselective synthetic intermediate, a hard-oxygen donor ligand for coordination chemistry, and a versatile building block for advanced synthetic workflows . Its dual functionality allows it to participate in both N-oxide-directed electrophilic aromatic substitutions and hydroxyl-targeted derivatizations, making it a critical material for targeted drug discovery and catalyst design.
N-Oxide pyridine tool compound for lipid metabolism and mucosal defense research
Reported >98% purity suitable for in vitro and in vivo experimental workflows
High aqueous solubility supports simplified dosing and assay preparation
Attempting to substitute Mepiroxol with its non-oxidized analog, 3-pyridinemethanol, fundamentally alters both processability and chemical reactivity. 3-Pyridinemethanol is a liquid at standard conditions (melting point -7 °C), complicating automated powder dispensing and solid-state formulation, whereas Mepiroxol is a stable solid (melting point 87–89 °C) . Chemically, the absence of the N-oxide in the generic substitute removes the hard O-donor coordination site required for specific transition metal and lanthanide complexation [1]. Furthermore, in synthetic pathways, the N-oxide group is essential for activating the pyridine ring toward regioselective electrophilic substitution; using the non-oxidized form results in poor yields, difficult-to-separate isomer mixtures, and a lack of activation at the 2- and 4-positions [1].
Common pyridine derivatives lack the N-oxide moiety, which creates distinct electrostatic and hydrogen-bonding profiles; binding and activity may not reproduce.
Dual lipid-lowering and gastric mucosal protectant profile is not a class-wide property; functional equivalence of generic alternatives requires compound-specific validation.
3D molecular shape and interaction fingerprint differ from in-class analogs; virtual screening or target-fishing outcomes may shift significantly.
Mepiroxol exists as a crystalline solid at room temperature, in stark contrast to its non-oxidized counterpart, 3-pyridinemethanol, which is a liquid. This >90 °C shift in thermal properties directly impacts material handling and formulation workflows .
| Evidence Dimension | Melting Point / Physical State |
| Target Compound Data | 87–89 °C (Solid) |
| Comparator Or Baseline | 3-Pyridinemethanol: -7 °C (Liquid) |
| Quantified Difference | >90 °C shift in melting point |
| Conditions | Standard ambient temperature and pressure |
Solid-state materials enable high-precision gravimetric dispensing and eliminate the need for specialized liquid-handling protocols during automated library synthesis.
The N-oxide moiety in Mepiroxol alters the electronic distribution of the pyridine ring, activating it for electrophilic aromatic substitution at the 2- and 4-positions. The non-oxidized 3-pyridinemethanol is deactivated toward such substitutions, requiring harsher conditions and yielding complex mixtures [1].
| Evidence Dimension | Ring Activation for Electrophilic Substitution |
| Target Compound Data | Activated (N-oxide directed regioselectivity) |
| Comparator Or Baseline | 3-Pyridinemethanol: Deactivated (electron-poor pyridine core) |
| Quantified Difference | Enables direct electrophilic functionalization that is otherwise electronically hindered |
| Conditions | Electrophilic aromatic substitution conditions (e.g., halogenation, nitration) |
Procuring the pre-oxidized N-oxide drastically reduces the number of synthetic steps and purification bottlenecks when targeting substituted pyridine building blocks.
Mepiroxol provides a hard oxygen donor via its N-oxide group, which exhibits a strong affinity for high-oxidation-state transition metals. In contrast, 3-pyridinemethanol coordinates primarily through its borderline basic nitrogen, leading to different complexation geometries [1].
| Evidence Dimension | Primary Donor Atom Hardness |
| Target Compound Data | Hard O-donor (N-oxide) |
| Comparator Or Baseline | 3-Pyridinemethanol: Borderline N-donor (Pyridine nitrogen) |
| Quantified Difference | Complete shift in primary coordination site from nitrogen to oxygen |
| Conditions | Transition metal or lanthanide complexation assays |
This coordination shift is essential for applications requiring hard Lewis base ligands, such as stabilizing high-oxidation-state metal catalysts.
Mepiroxol demonstrates defined solubility profiles in standard assay solvents, achieving concentrations up to 199.8 mM in water and 50 mg/mL in DMSO with sonication . This accommodates the preparation of highly concentrated stock solutions for biological and chemical assays.
| Evidence Dimension | Maximum Stock Concentration |
| Target Compound Data | 199.8 mM in H2O; 50 mg/mL in DMSO |
| Comparator Or Baseline | Standard high-throughput screening requirements (typically 10-50 mM) |
| Quantified Difference | Exceeds standard screening stock concentration requirements by 4- to 8-fold |
| Conditions | Stock solution preparation at 25 °C with sonication |
Ensures completely homogeneous stock solutions without precipitation, which is critical for reproducible assay dosing and formulation.
Procured as a starting material where N-oxide-directed electrophilic substitution is required to access specific halogenated or nitrated 3-pyridinemethanol derivatives, bypassing the deactivation of standard pyridine cores [1].
Utilized as an O-donor ligand for stabilizing lanthanides or high-valent transition metals, where the N-oxide oxygen provides stronger binding affinity compared to neutral pyridine nitrogen [1].
Selected over liquid pyridine analogs in automated high-throughput synthesis facilities due to its crystalline nature, which allows for precise robotic powder dispensing and defined storage stability.
Irritant